molecular formula C2N2Zn B7769304 CID 101614909

CID 101614909

Cat. No.: B7769304
M. Wt: 117.4 g/mol
InChI Key: VJHHEOJUJAQMPF-UHFFFAOYSA-N
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Description

Compound “CID 101614909” is known as 2-Methylpentanal, also referred to as 2-Methylvaleraldehyde. It is an organic compound with the molecular formula CH₃CH₂CH₂CH(CH₃)CHO. This compound is primarily used as an intermediate in the production of pharmaceuticals and fragrances.

Synthetic Routes and Reaction Conditions:

    Cross-Aldol Condensation: One method involves the cross-aldol condensation reaction of 2-Methylpentanal with propanal to form 2,4-dimethylhept-2-enal.

    Oxidation: Another method involves the oxidation of 2-Methylpentanal with azidotrimethylsilane and chromic anhydride in dichloromethane (CH₂Cl₂).

Industrial Production Methods:

  • The industrial production of 2-Methylpentanal typically involves the catalytic hydrogenation of 2-Methylpentenoic acid or its esters. This process is carried out under high pressure and temperature conditions to achieve high yields and purity.

Types of Reactions:

    Oxidation: 2-Methylpentanal can be oxidized to form 2-Methylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: It can be reduced to 2-Methylpentanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group (CHO) is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: 2-Methylpentanoic acid.

    Reduction: 2-Methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules for pharmaceuticals and fragrances.

    Biology: The compound is studied for its interactions with biological systems, particularly its role in olfactory perception.

    Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.

    Industry: 2-Methylpentanal is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Methylpentanal primarily targets olfactory receptors in the nose, playing a crucial role in the perception of smell. The compound interacts with these receptors by binding to specific sensory receptors in the olfactory system, thereby triggering a signal transduction pathway that results in the perception of a particular odor.

Comparison with Similar Compounds

    2-Methylbutanal: Similar in structure but with one less carbon atom in the chain.

    3-Methylpentanal: Similar in structure but with the methyl group attached to the third carbon atom instead of the second.

Comparison:

    2-Methylpentanal vs. 2-Methylbutanal: 2-Methylpentanal has a longer carbon chain, which can affect its boiling point, reactivity, and olfactory properties.

    2-Methylpentanal vs. 3-Methylpentanal: The position of the methyl group can influence the compound’s reactivity and the types of reactions it undergoes. .

Properties

InChI

InChI=1S/2CN.Zn/c2*1-2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHHEOJUJAQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]#N.[C]#N.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-21-1
Record name Zinc cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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